2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its biological activity, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide involves several steps. One common method includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a urease inhibitor, which is important for treating infections caused by Helicobacter pylori.
Anticancer Research: Thiadiazole derivatives, including this compound, have shown selective anticancer activity in vitro, making them potential candidates for anticancer drug development.
Antimicrobial Agents: The compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of Helicobacter pylori in the gastric mucosa, making it an effective treatment for related infections.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide can be compared with other thiadiazole derivatives:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective anticancer activity.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a versatile compound in medicinal chemistry research.
Properties
Molecular Formula |
C12H14N4O2S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)6-14-10(17)7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17) |
InChI Key |
YAWHZTKAUNIBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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